molecular formula C15H14F3NO3S2 B14529800 N-[4-(Benzenesulfinyl)-2-ethylphenyl]-1,1,1-trifluoromethanesulfonamide CAS No. 62677-39-8

N-[4-(Benzenesulfinyl)-2-ethylphenyl]-1,1,1-trifluoromethanesulfonamide

Cat. No.: B14529800
CAS No.: 62677-39-8
M. Wt: 377.4 g/mol
InChI Key: HKGYRKQGBNTDTA-UHFFFAOYSA-N
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Description

N-[4-(Benzenesulfinyl)-2-ethylphenyl]-1,1,1-trifluoromethanesulfonamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzenesulfinyl group, an ethylphenyl group, and a trifluoromethanesulfonamide group

Properties

CAS No.

62677-39-8

Molecular Formula

C15H14F3NO3S2

Molecular Weight

377.4 g/mol

IUPAC Name

N-[4-(benzenesulfinyl)-2-ethylphenyl]-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C15H14F3NO3S2/c1-2-11-10-13(23(20)12-6-4-3-5-7-12)8-9-14(11)19-24(21,22)15(16,17)18/h3-10,19H,2H2,1H3

InChI Key

HKGYRKQGBNTDTA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)S(=O)C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Benzenesulfinyl)-2-ethylphenyl]-1,1,1-trifluoromethanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzenesulfinyl Chloride: This step involves the reaction of benzenesulfonyl chloride with a reducing agent such as sodium sulfite to form benzenesulfinyl chloride.

    Introduction of the Ethylphenyl Group: The benzenesulfinyl chloride is then reacted with an ethylphenyl derivative under controlled conditions to introduce the ethylphenyl group.

    Formation of Trifluoromethanesulfonamide: The final step involves the reaction of the intermediate compound with trifluoromethanesulfonamide under specific conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Benzenesulfinyl)-2-ethylphenyl]-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The benzenesulfinyl group can be oxidized to form benzenesulfonyl derivatives.

    Reduction: Reduction reactions can convert the benzenesulfinyl group back to benzenesulfonyl chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethanesulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Benzenesulfonyl derivatives.

    Reduction: Benzenesulfonyl chloride.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(Benzenesulfinyl)-2-ethylphenyl]-1,1,1-trifluoromethanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(Benzenesulfinyl)-2-ethylphenyl]-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, its inhibition of carbonic anhydrase IX is achieved through binding to the active site of the enzyme, thereby preventing its normal function . This inhibition can lead to a decrease in tumor cell proliferation and an increase in apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide Derivatives: These compounds share the benzenesulfonamide group and have similar inhibitory effects on enzymes like carbonic anhydrase.

    Trifluoromethanesulfonamide Derivatives: Compounds with the trifluoromethanesulfonamide group exhibit similar chemical reactivity and applications in organic synthesis.

Uniqueness

N-[4-(Benzenesulfinyl)-2-ethylphenyl]-1,1,1-trifluoromethanesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a promising candidate for anticancer research .

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